molecular formula C4H6INO3 B14277031 Carbamic acid--3-iodoprop-2-yn-1-ol (1/1) CAS No. 129348-50-1

Carbamic acid--3-iodoprop-2-yn-1-ol (1/1)

Cat. No.: B14277031
CAS No.: 129348-50-1
M. Wt: 243.00 g/mol
InChI Key: XVUKNNPHSUEIBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid;3-iodoprop-2-yn-1-ol typically involves the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester . The process involves the following steps:

    Preparation of 3-iodoprop-2-yn-1-ol: This intermediate is synthesized by the iodination of propargyl alcohol.

    Reaction with Butyl Isocyanate: The 3-iodoprop-2-yn-1-ol is then reacted with butyl isocyanate to form the carbamate ester.

Industrial Production Methods

In industrial settings, the production of carbamic acid;3-iodoprop-2-yn-1-ol is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid;3-iodoprop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Carbamic acid;3-iodoprop-2-yn-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid;3-iodoprop-2-yn-1-ol involves its interaction with fungal and microbial cells. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets specific enzymes and proteins within the cells, inhibiting their function and preventing the growth and proliferation of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid;3-iodoprop-2-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct antifungal and antimicrobial properties. Its iodine atom and acetylenic group contribute to its reactivity and effectiveness as a biocide .

Properties

CAS No.

129348-50-1

Molecular Formula

C4H6INO3

Molecular Weight

243.00 g/mol

IUPAC Name

carbamic acid;3-iodoprop-2-yn-1-ol

InChI

InChI=1S/C3H3IO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,3H2;2H2,(H,3,4)

InChI Key

XVUKNNPHSUEIBV-UHFFFAOYSA-N

Canonical SMILES

C(C#CI)O.C(=O)(N)O

Origin of Product

United States

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